Physicochemical properties of 8-Chloro-triazolo[4,3-A]pyridin-3(2H)-one
Physicochemical properties of 8-Chloro-triazolo[4,3-A]pyridin-3(2H)-one
An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
Executive Summary
This technical guide provides a comprehensive analysis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold found in numerous biologically active agents, including the well-known antidepressant Trazodone.[4][5] This document delves into the molecular structure, physicochemical properties, synthetic pathways, and spectroscopic characterization of the 8-chloro derivative. By synthesizing established literature on analogous compounds with expert analysis, this guide offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental design, ensuring each protocol is presented as a self-validating system, grounded in authoritative references.
Introduction: The Significance of the Triazolopyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a cornerstone in the development of therapeutics. Its rigid, planar structure and distribution of nitrogen atoms make it an excellent scaffold for interacting with a variety of biological targets. Compounds incorporating this moiety have demonstrated a wide range of activities, including antifungal, antibacterial, neuroprotective, and herbicidal properties.[1][4][6] The functionalization of this core, such as the introduction of a chloro group at the 8-position and a ketone at the 3-position, creates 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. This substitution pattern is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for generating novel chemical entities with tailored pharmacological profiles, particularly for targeting central nervous system (CNS) disorders.[7]
Core Physicochemical and Molecular Properties
The introduction of a chlorine atom significantly influences the molecule's properties compared to its parent compound, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (CAS 6969-71-7).[8][9] The data presented below is a combination of reported values for highly analogous structures and calculated values for the title compound.
Molecular Structure
The structure consists of a fused pyridine and 1,2,4-triazole ring system. The chlorine atom is at position 8 of the pyridine ring, and a carbonyl group is at position 3 of the triazole ring, resulting in a lactam structure.
Caption: Molecular structure of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Property Data Summary
| Property | Value | Source / Rationale |
| Molecular Formula | C₆H₄ClN₃O | Deduced from structure |
| Molecular Weight | 169.57 g/mol | Calculated |
| CAS Number | Not explicitly assigned | Parent CAS: 6969-71-7[9] |
| Appearance | Expected to be a light yellow or off-white solid | Analogy to parent compound[8] |
| Melting Point | >230 °C (Predicted) | Parent compound melts at 235-240°C[9] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Typical for heterocyclic compounds |
| Stability | Stable under normal handling and storage conditions | SDS for analogous compounds[10] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container | Standard practice[11] |
Synthesis and Spectroscopic Characterization
The synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is not explicitly detailed in the readily available literature. However, a robust synthetic route can be designed based on well-established methods for the parent compound.[5][9][12] The most reliable approach involves the reaction of a suitably substituted dichloropyridine with a semicarbazide equivalent.
Proposed Synthetic Pathway
The chosen pathway involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Starting with 2,3-dichloropyridine, the chlorine at the 2-position is more susceptible to nucleophilic attack. Reacting it with semicarbazide hydrochloride provides the hydrazinyl intermediate, which then undergoes acid-catalyzed cyclization upon heating to form the desired triazolone ring. The use of a high-boiling point solvent like 2-ethoxyethanol is crucial as it provides the necessary thermal energy to drive both reaction steps in a one-pot procedure.
Caption: Proposed one-pot synthesis workflow for the title compound.
Predicted Spectroscopic Data
Characterization relies on standard spectroscopic techniques. The following data are predicted based on the known spectrum of the parent compound, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.[8][9]
-
¹H NMR (300 MHz, DMSO-d₆): The spectrum is expected to show three aromatic protons and one exchangeable NH proton.
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δ ~12.5 (s, 1H, NH): Broad singlet for the N-H proton, exchangeable with D₂O.
-
δ ~7.9-8.0 (d, 1H, H-5): Doublet for the proton at position 5.
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δ ~7.2-7.3 (d, 1H, H-7): Doublet for the proton at position 7. The electron-withdrawing effect of the adjacent chlorine at C-8 will likely shift this downfield compared to the parent compound.
-
δ ~6.6-6.7 (t, 1H, H-6): Triplet (or doublet of doublets) for the proton at position 6.
-
-
¹³C NMR (75 MHz, DMSO-d₆): Key signals would include the carbonyl carbon and the five carbons of the fused ring system. The carbon bearing the chlorine (C-8) would show a characteristic shift.
-
Mass Spectrometry (ESI-MS): The key diagnostic feature will be the isotopic pattern for a single chlorine atom.
-
m/z: 170.0 [M+H]⁺, 172.0 [M+H+2]⁺ with an approximate intensity ratio of 3:1.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3200: N-H stretching.
-
~3050: Aromatic C-H stretching.
-
~1710-1725: Strong C=O stretching from the lactam group.[9]
-
~1630, 1540: C=N and C=C ring stretching vibrations.
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Key Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a clear path for synthesis and quality control.
Protocol: Synthesis of 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one
Causality: This one-pot method is efficient as it avoids isolation of the intermediate. 2-Ethoxyethanol is selected for its high boiling point, which facilitates both the initial substitution and the final cyclization. The acid catalyst is essential for the cyclization/dehydration step.
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (10.0 g, 67.6 mmol) and semicarbazide hydrochloride (15.1 g, 135.2 mmol, 2.0 eq).
-
Solvent Addition: Add 100 mL of 2-ethoxyethanol to the flask.
-
Reaction Initiation: Begin stirring and heat the mixture to reflux (~135 °C).
-
Catalyst Addition: Once refluxing, carefully add a solution of concentrated sulfuric acid (0.5 mL) in 2-ethoxyethanol (5 mL) dropwise.
-
Reaction Monitoring: Maintain reflux for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Chloroform:Methanol mobile phase), observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to approximately 60 °C. Cautiously add 100 mL of deionized water. The product should begin to precipitate.
-
Isolation: Cool the mixture to 0-5 °C in an ice bath and stir for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the solid under reduced pressure to yield the title compound. Further purification can be achieved by recrystallization if necessary.
Protocol: Purity Analysis by HPLC
Causality: Reverse-phase HPLC is the standard for determining the purity of small organic molecules. The gradient elution ensures that compounds with a range of polarities, including starting materials, intermediates, and the final product, are well-resolved.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in DMSO or Acetonitrile to a concentration of ~1 mg/mL.
-
Analysis: Inject 5-10 µL and integrate the peak areas to determine purity.
Relevance and Applications in Drug Discovery
The 8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold is a highly valuable starting point for medicinal chemistry campaigns.
-
CNS Agents: As an analog of the core structure of Trazodone, this molecule is a prime candidate for developing novel antidepressants, anxiolytics, and hypnotics.[4] The 8-chloro substituent can enhance blood-brain barrier penetration and modulate receptor binding affinity.
-
Antimicrobial Development: The triazolopyridine nucleus is known to exhibit antibacterial and antifungal properties.[1] Derivatives of this compound could be explored as new agents to combat resistant pathogens.[7]
-
Agrochemicals: This scaffold can serve as a precursor for developing novel pesticides and herbicides, leveraging its potential to disrupt key biological processes in pests and weeds.[13]
-
Kinase Inhibitors: Fused heterocyclic systems are common motifs in kinase inhibitors used in oncology. The N-2 position of the lactam offers a clear vector for elaboration to target the ATP-binding pocket of various kinases.
Safety and Handling Precautions
While specific toxicology data for this compound is unavailable, data from analogous structures suggests the following precautions should be taken.
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
-
Fire Safety: In case of fire, use alcohol-resistant foam, carbon dioxide, or dry powder. Thermal decomposition may generate toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[10]
Conclusion
8-Chloro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one is a promising heterocyclic building block with significant potential in pharmaceutical and agrochemical research. This guide has provided a comprehensive overview of its physicochemical properties, a robust and logical synthetic strategy, and predicted analytical data to aid in its characterization. The detailed protocols and safety information herein are intended to empower researchers to confidently synthesize and utilize this valuable compound in the pursuit of novel chemical innovations.
References
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Title: Synthesis of ([1][2][3]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC Source: NIH URL: [Link]
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Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridines Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... Source: ResearchGate URL: [Link]
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Title: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives Source: MDPI URL: [Link]
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Title: The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC Source: NIH URL: [Link]
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Title: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one Source: PrepChem.com URL: [Link]
- Title: EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)
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Title: 8-Chloro-[1][2][3]triazolo[4, 3-a]pyridine, min 98%, 1 gram Source: CP Lab Safety URL: [Link]
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Title: 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one Source: PubChem URL: [Link]
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